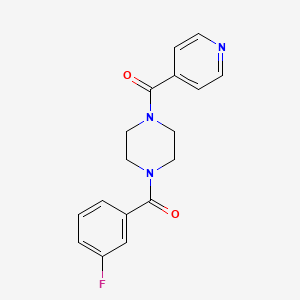

![molecular formula C19H21ClN6O B5539382 2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

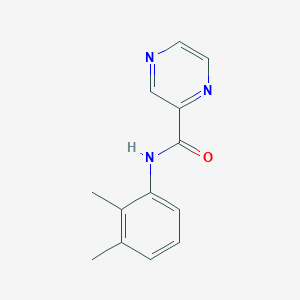

The compound is part of a broader class of chemicals that have been explored for their significant biological activities and chemical properties. The structure suggests it is a benzamide derivative, which is a common moiety in drug design due to its pharmacological properties. Benzamide derivatives often exhibit a wide range of biological activities and are a focus in the development of new therapeutics.

Synthesis Analysis

The synthesis of complex benzamide derivatives typically involves multi-step chemical processes that might include the formation of amide bonds, introduction of chloro groups, and the attachment of specific functional groups like imidazol and pyrimidinyl rings. A relevant example is the synthesis of related imidazolylbenzamides, where the key steps might involve nucleophilic substitution reactions, amidation, and ring-closing mechanisms to introduce the imidazole and pyrimidine rings (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is critical for their biological activity. The presence of imidazole and pyrimidinyl rings suggests potential for significant interactions with biological targets. Crystallographic studies on related compounds reveal that these molecules can adopt specific conformations that facilitate such interactions, with molecular packing influenced by weak intermolecular forces (Hu, Zhu, & Chen, 2007).

科学的研究の応用

Imidazole Derivatives in Cancer Research

Imidazole derivatives have been extensively studied for their potential therapeutic applications, particularly in cancer research. For instance, a phase II clinical study evaluated the use of imidazole derivatives in combination with other chemotherapy agents for treating malignant gliomas, highlighting the exploration of these compounds in enhancing antitumor effects (Ikeda et al., 1996). Such studies underline the ongoing interest in imidazole-based compounds for developing new cancer treatments.

Benzamide Derivatives in Pharmacokinetics and Metabolism Studies

Benzamide derivatives are another class of compounds with significant scientific interest, particularly in pharmacokinetics and metabolism research. For example, studies have investigated the disposition and metabolism of benzamide derivatives in humans, contributing to the understanding of how these compounds are processed by the body (Renzulli et al., 2011). This research is crucial for designing drugs with optimal absorption, distribution, metabolism, and excretion properties.

Applications in Dermatological Conditions

Compounds structurally related to benzamides have also been explored for their therapeutic efficacy in treating dermatological conditions. Studies have demonstrated the effectiveness of such compounds in treating fungal infections, providing insights into their antimycotic properties (Nasarre et al., 1992). This highlights the versatility of benzamide derivatives in medical research beyond their use in cancer therapies.

作用機序

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action of “2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide” is not provided in the available literature.

特性

IUPAC Name |

2-chloro-N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O/c1-12-13(2)26(11-23-12)18-10-17(24-14(3)25-18)21-8-9-22-19(27)15-6-4-5-7-16(15)20/h4-7,10-11H,8-9H2,1-3H3,(H,22,27)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZSXKZNCMGIKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)C3=CC=CC=C3Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)